BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Analysis &
Forensic Identification of 4-
Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-Methoxyphenylacetone
CAS No.: 122-84-9
Cat. No.: B017817
Get Quote
& J

Executive Summary

4-Methoxyphenylacetone (4-MeO-P2P; CAS 122-84-9) is a critical substituted propiophenone
derivative used legitimately in organic synthesis and illicitly as a primary precursor for the
controlled substances PMA (paramethoxyamphetamine) and PMMA
(paramethoxymethamphetamine).

This technical guide provides a rigorous framework for the spectroscopic characterization of 4-
MeO-P2P. It focuses on distinguishing the para-isomer from its regioisomers (2- and 3-
methoxy) and establishing a self-validating analytical workflow for forensic and quality control
(QC) applications.

Part 1: Chemical Profile & Structural Logic

Understanding the electronic environment of 4-MeO-P2P is prerequisite to interpreting its
spectral data. The molecule consists of a phenyl ring substituted at the para position with an
electron-donating methoxy group (-OCH

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b017817#bc-rfq
https://www.benchchem.com/product/b017817/docs?utm_src=pdf-body#technical-guide-spectroscopic-analysis-forensic-identification-of-4-methoxyphenylacetone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017817?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

) and a 2-oxopropy! side chain.

Parameter Data

IUPAC Name 1-(4-Methoxyphenyl)propan-2-one
C

Formula H
0]

Molecular Weight 164.20 g/mol

Key Functionality Ketone (C=0), Aryl Ether (Ar-O-C)

Methoxy group acts as a

Electronic Effect -donor, shielding ortho/para protons (NMR) and

stabilizing benzylic carbocations (MS).

Part 2: Mass Spectrometry (MS) Analysis[1]

Mass spectrometry provides the primary “fingerprint" for identification. The fragmentation of 4-
MeO-P2P is dominated by benzylic cleavage rather than the McLafferty rearrangement, due to
the high stability of the resulting resonance-stabilized cation.

Fragmentation Pathway Logic
e Molecular lon (
): Observed at m/z 164. Usually of moderate intensity.

o -Cleavage (Base Peak): The bond between the carbonyl carbon and the benzylic carbon is
cleaved (or the bond between carbonyl and methyl). However, the dominant pathway is the
formation of the 4-methoxybenzyl cation (tropylium analog).

o (164)
Loss of Acetyl radical [

COCH
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] (mass 43)
m/z 121.

e Secondary Fragmentation: The stable m/z 121 ion further degrades by losing formaldehyde
(CH

O) or CO to form m/z 91 or m/z 77.

Visualization: Fragmentation Mechanism

The following diagram illustrates the ionization and subsequent dissociation pathways.

Acetyl Radical

[CH3CO]
(Neutral Loss 43) /Tropylim
[CTHT]+
Molecular lon Base Feak : &/
[C10H1202]+ - Acetyl Radical (43) (Methoxybenzyl Cation)
m/z 164 [CBHOOT+ y o N\
m/z 121 Phenyl Cation
[C6H5]+
\ m/z 77 )

Click to download full resolution via product page

Caption: Primary electron ionization (El) fragmentation pathway of 4-Methoxyphenylacetone
showing the dominant m/z 121 base peak.[1]

Part 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR is the definitive tool for distinguishing the para-isomer from ortho and meta isomers. The
symmetry of the para-substitution creates a characteristic AA'BB' splitting pattern in the
aromatic region.

H NMR Data (400 MHz, CDCI )
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Shift ( o ) ) Structural
Multiplicity Integration Assignment Lodi
ppm) ogic

Terminal methyl
-C(=0)CH group adjacent to

carbonyl

(deshielded).

2.13 Singlet (s) 3H

Benzylic protons.
Ar-CH Singlet indicates
3.64 Singlet (s) 2H no adjacent
-C=0 protons on the

chain.

Methoxy protons.
deshielded by

oxygen.

3.80 Singlet (s) 3H

Ortho to methoxy

group. Shielded
6.87 Doublet (d) 2H Ar-H (3,5)

by resonance

donation.

Meta to methoxy
7.11 Doublet (d) 2H Ar-H (2,6) group. Less
shielded.

*Note: While often reported as doublets, this is formally an AA'BB' system (

Hz), characteristic of 1,4-disubstitution.

C NMR Data (100 MHz, CDCI )
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Shift (
Assignment
ppm)
Terminal Methyl (-CH
29.1
)
Benzylic Carbon (-CH
50.2
)
Methoxy Carbon (-OCH
55.3
)
114.2 Aromatic C-3, C-5 (Ortho to OMe)
Aromatic C-1 (Quaternary, attached to CH
126.5
)
130.5 Aromatic C-2, C-6 (Meta to OMe)
158.7 Aromatic C-4 (Quaternary, attached to OMe)
206.8 Carbonyl Carbon (C=0)

Part 4: Infrared (IR) Spectroscopy[3][4]

IR is useful for quick functional group verification but less specific for isomer differentiation than
NMR.

e 1710-1715cm

: Strong C=0 stretch (saturated ketone). This distinguishes it from conjugated ketones
(which would appear lower, ~1680 cm

).

e 1245-1250 cm

: Strong C-O-C asymmetric stretch (aryl alkyl ether).
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e 810-840 cm

: C-H out-of-plane bending. A strong band here is indicative of para-disubstituted benzene
rings.

Part 5: Experimental Protocol (Analytical)
Protocol: GC-MS Identification & Isomer Differentiation

This protocol validates the identity of 4-MeO-P2P and separates it from its ortho (2-MeO) and
meta (3-MeO) isomers.

Reagents:

o Sample (dissolved in Methanol or Ethyl Acetate).
 Internal Standard (e.g., Diphenylmethane or Tetradecane).
Instrument Parameters (Agilent 7890/5977 or equivalent):

e Column: DB-5MS or HP-5MS (30m

0.25mm
0.25
m).

o Why: Non-polar phases separate based on boiling point and polarity. The para isomer
typically has the highest boiling point due to symmetry/packing.

« Inlet: Split mode (20:1), 250°C.
e Carrier Gas: Helium, 1.0 mL/min (constant flow).
e Oven Program:

o Initial: 80°C (hold 1 min).

o Ramp: 15°C/min to 280°C.
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o Hold: 3 min.

e MS Source: EI mode (70 eV), 230°C. Scan range 40—-400 amu.

Elution Order Logic: On a 5% phenyl-methylpolysiloxane column (DB-5), the elution order is

typically:

o 2-Methoxyphenylacetone (Ortho): Lowest retention time (steric hindrance reduces

intermolecular forces).
o 3-Methoxyphenylacetone (Meta): Intermediate.

e 4-Methoxyphenylacetone (Para): Highest retention time (highest symmetry/polarity

interaction).

Workflow Visualization
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Unknown Sample

(Liquid/Solid)

Sample Prep
Dilute in MeOH (1 mg/mL)
Add Internal Std

GC Separation
DB-5MS Column
Temp Ramp 80->280°C

MS Detection
El (70eV) Scan 40-400

Data Analysis

Check Retention Time
(vs Reference)

&Aatch

Check lon Ratio
(121/164)

Confirmed ID:
4-Methoxyphenylacetone

Click to download full resolution via product page

Caption: Standardized GC-MS analytical workflow for forensic identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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